molecular formula C14H14O2S B4085282 2,2'-thiobis(4-methylphenol)

2,2'-thiobis(4-methylphenol)

Cat. No. B4085282
M. Wt: 246.33 g/mol
InChI Key: CHNWLKJYOVQXOG-UHFFFAOYSA-N
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Description

2,2'-thiobis(4-methylphenol), also known as Bis(4-methyl-2-thio)phenol or MBT, is a chemical compound that belongs to the class of phenols. It has been widely used in various industrial applications, such as rubber and plastic processing, as a stabilizer against oxidation and degradation. In recent years, MBT has attracted considerable attention in the scientific community due to its potential applications in the fields of medicine and biology.

Scientific Research Applications

X-ray Diffraction Studies

X-ray diffraction investigations have been conducted on 2,2'-Thiobis(4-methylphenol) derivatives. One such study examined 2,2′-Thiobis(4-methyl-6-tert-butylphenol), revealing its crystallization in the monoclinic system and identifying it as a new polymorph of the compound (Lasocha et al., 2005).

Application in Polymer Antioxidants

2,2'-Thiobis(4-methylphenol) has been used in the synthesis of novel polymeric antioxidants. For instance, hydroxyl-terminated polybutadiene-bound 2,2-thiobis(4-methyl-6-tert-butylphenol) exhibited enhanced thermal stability and thermo-oxidative aging resistance in natural rubber vulcanizates (Wang et al., 2012).

Synthesis from Natural Resources

A study demonstrated the synthesis of thiobisphenols, including 2,2'-thiobisphenol, from 3-alkylphenols derived from renewable natural resources. This process yielded isomeric products with significant application potential (Tyman & Johnson, 2005).

Influence on Molecular Structure

Research on 2,2'-thiobis(4-methyl-6-tert-butylphenoxy) titanium diisopropoxy revealed the impact of titanium-sulfur interaction on coordination geometry, indicating potential applications in catalysis and materials science (Porri et al., 1996).

Enhancement in Detection of Thiophenols

A study on 2,4-dinitrobenzenesulfonyl (DNPS) introduced to enhance SNAr, triggering ESIPT for ultrafast NIR fluorescent detection of thiophenols, utilized derivatives of 2,2'-thiobis(4-methylphenol). This has implications for environmental monitoring and biological applications (Ren et al., 2020).

Antioxidant Mechanisms

The mechanism of action of antioxidants like 4,4'-thiobis(2-methyl-6-t. butylphenol), a derivative of 2,2'-thiobis(4-methylphenol), has been explored. Studies have shown that these compounds effectively decompose hydroperoxides and inhibit oxidative processes in polymers (Kudelka et al., 1984).

Charge Trapping in Polyethylene

Research has investigated the role of antioxidants like 4,4'-thiobis(2-tert.butyl-5-methylphenol) in acting as charge trapping centres in crosslinked polyethylene. This study contributes to understanding the electrical properties of polymer materials (Teyssèdre et al., 2003).

Catalytic Studies

The use of 2,2'-thiobis(4-methylphenol) derivatives in catalysis has been demonstrated. For instance, samarium alkoxide derivatives of bridging sulfur biphenolate and binaphtholate ligands, including a phenolic analogue of 2,2'-thiobis(4-methylphenol), have been synthesized for diol desymmetrisation (Arnold et al., 2002).

properties

IUPAC Name

2-(2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-9-3-5-11(15)13(7-9)17-14-8-10(2)4-6-12(14)16/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNWLKJYOVQXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxy-5-methylphenyl)sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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